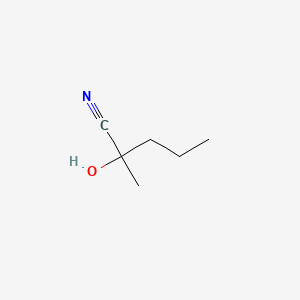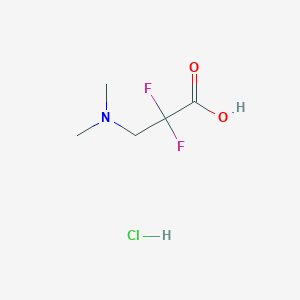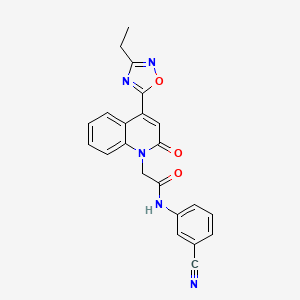
2-Hydroxy-2-methylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methylpentanenitrile is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da . It is also known by its IUPAC name, Pentanenitrile, 2-hydroxy-2-methyl- .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step is the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This results in the formation of a negatively charged intermediate. In the second step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon chain with a hydroxyl (-OH) group and a nitrile (-CN) group .Chemical Reactions Analysis
This compound can be produced using the (S)-hydroxynitrile lyase from Manihot esculenta . It can also be synthesized from halogenoalkanes, amides, and from aldehydes and ketones .Physical and Chemical Properties Analysis
This compound has a density of 0.954g/cm3 and a boiling point of 214.4ºC . Its molecular weight is 113.15800 and it has a flash point of 83.5ºC .科学的研究の応用
Organic Synthesis and Intermediates
2-Hydroxy-2-methylpentanenitrile serves as an intermediate in the synthesis of various organic compounds. Young, Buse, and Heathcock (2003) described its role in the formation of 2-methyl-2-(trimethylsiloxy)pentan-3-one, highlighting its utility in the acetal formation, CC and CO addition, and silylation processes (Young, Buse, & Heathcock, 2003).
Catalysis and Reaction Mechanisms
The compound has been studied in the context of catalytic processes and reaction mechanisms. For example, Díaz, Garin, and Maire (1983) explored its role in isomerization and hydrogenolysis of hexanes on alumina-supported PtRu catalysts (Díaz, Garin, & Maire, 1983).
Analytical Chemistry
In analytical chemistry, this compound is used in methods for quantitative determinations. Gracia-Moreno, Lopez, and Ferreira (2015) optimized and validated a method for determining hydroxy acids, including derivatives of this compound, in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Enzymatic Reactions and Chirality
The compound is also relevant in studies focusing on enzymatic reactions and chirality. Mitsukura, Choraku, Da, and Itoh (1999) investigated the effects of thiocrown ether additives on the diastereoselectivity of lipase-catalyzed reactions involving derivatives of this compound (Mitsukura, Choraku, Da, & Itoh, 1999).
Metabolic Engineering and Biochemistry
In the field of metabolic engineering and biochemistry, this compound and its derivatives have been explored for their potential in bio-based production processes. Van Leeuwen et al. (2012) assessed the fermentative production of isobutene, a chemical related to this compound, highlighting the potential for bio-based production to replace petrochemical methods (van Leeuwen et al., 2012).
作用機序
Target of Action
Nitriles, the class of organic compounds to which 2-hydroxy-2-methylpentanenitrile belongs, are known to interact with various biological targets depending on their structure and functional groups .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As a nitrile, it can undergo various chemical reactions, such as addition and substitution reactions . For instance, aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce a hydroxynitrile . In the case of this compound, it is formed from the reaction of propanone (a ketone) with hydrogen cyanide .
Biochemical Pathways
Nitriles and their derivatives are known to participate in various biochemical pathways, influencing the synthesis and degradation of many biomolecules .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its molecular structure and physicochemical properties such as molecular weight and solubility . This compound has a molecular weight of 113.158 Da , which may influence its absorption and distribution in the body.
Result of Action
The interaction of nitriles with biological targets can lead to various cellular responses, depending on the specific target and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .
Safety and Hazards
2-Hydroxy-2-methylpentanenitrile is harmful if swallowed and causes serious eye damage. It is also suspected of damaging the unborn child. If swallowed, it is advised to rinse the mouth and not induce vomiting. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
将来の方向性
The future directions of 2-Hydroxy-2-methylpentanenitrile research could involve exploring its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could lead to the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
生化学分析
Biochemical Properties
2-Hydroxy-2-methylpentanenitrile is involved in biochemical reactions as a cyanohydrin . Cyanohydrins are compounds with both a hydroxy (-OH) and cyanide (-CN) functional group . The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate .
Molecular Mechanism
The molecular mechanism of this compound involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds . In this two-step process, the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then quickly reacts with a proton to form a 2-hydroxynitrile compound .
特性
IUPAC Name |
2-hydroxy-2-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTBWZRLSYDMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)
![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)
![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)



![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)
